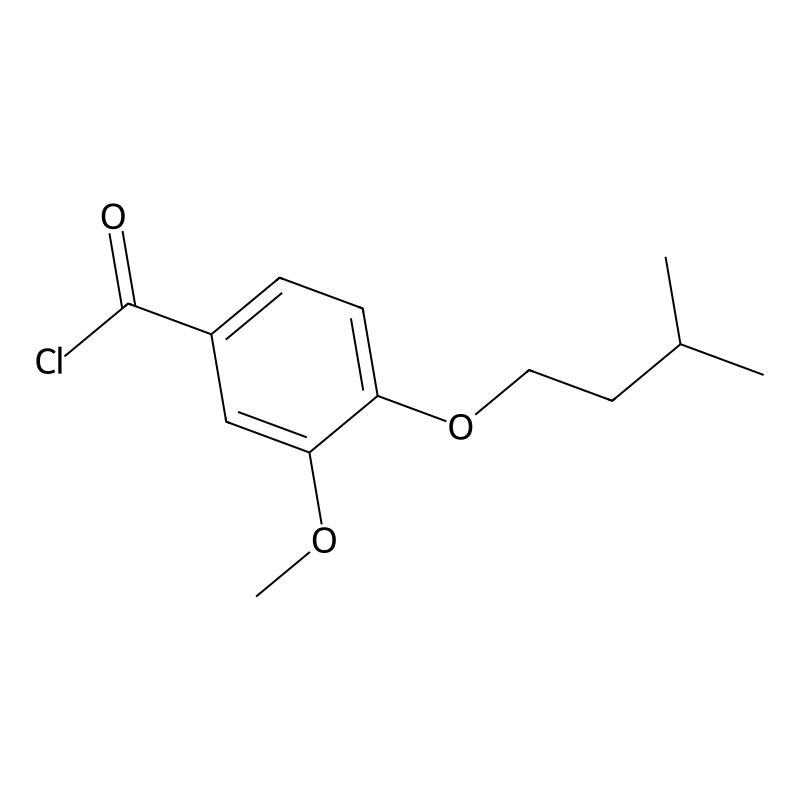

3-Methoxy-4-(3-methylbutoxy)benzoyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

3-Methoxy-4-(3-methylbutoxy)benzoyl chloride is an organic compound characterized by its unique structure, which includes a methoxy group and a branched butoxy substituent on a benzoyl chloride framework. Its molecular formula is and it has a molecular weight of approximately 256.73 g/mol. This compound is primarily utilized in organic synthesis and proteomics research due to its reactive acyl chloride functional group, which can readily participate in nucleophilic substitution reactions.

The mechanism of action of 3-methoxy-4-(3-methylbutoxy)benzoyl chloride as an acylating agent involves the electrophilic carbonyl carbon atom reacting with the nucleophile. The electron-donating methoxy group can enhance the electrophilicity of the carbonyl carbon, while the bulky 3-methylbutoxy group can influence the steric hindrance of the reaction.

3-Methoxy-4-(3-methylbutoxy)benzoyl chloride is an irritant and can cause skin and eye irritation. It is also corrosive to metals and can react violently with water.

Here are some specific safety concerns:

- Skin and eye contact: Can cause irritation, redness, and pain.

- Inhalation: Can cause respiratory irritation.

- Ingestion: Can cause nausea, vomiting, and abdominal pain.

- Fire and explosion hazard: Reacts with water to release flammable and toxic hydrogen chloride gas.

- Substitution Reactions: The acyl chloride can react with nucleophiles such as amines or alcohols to form corresponding amides or esters.

- Hydrolysis: In the presence of water, it can hydrolyze to yield 3-methoxy-4-(3-methylbutoxy)benzoic acid.

- Oxidation and Reduction: The compound can participate in oxidation reactions to form quinones or other derivatives and can also undergo reduction to convert the acyl chloride into alcohols or aldehydes under suitable conditions.

Common reagents used in these reactions include bases like pyridine or triethylamine for substitution reactions, and oxidizing agents like potassium permanganate for oxidation processes.

The biological activity of 3-Methoxy-4-(3-methylbutoxy)benzoyl chloride is notable in its potential applications in proteomics and medicinal chemistry. The compound's mechanism of action involves interactions with various molecular targets, including enzymes and receptors. It may inhibit enzyme activity or modulate receptor signaling pathways, which can lead to alterations in cellular processes. For instance, it has been suggested that this compound could interfere with microbial growth by inhibiting specific enzyme functions .

The synthesis of 3-Methoxy-4-(3-methylbutoxy)benzoyl chloride typically involves the following steps:

- Starting Materials: The synthesis begins with 3-methoxybenzoic acid and 3-methylbutanol.

- Reaction Conditions: The reaction is carried out under reflux conditions with the presence of a suitable catalyst.

- Formation of Acyl Chloride: An intermediate, 3-methoxybenzoyl chloride, is formed through the reaction of 3-methoxybenzoic acid with thionyl chloride.

- Final Product Formation: This intermediate is then reacted with 3-methylbutanol to yield the final product .

In industrial settings, continuous flow reactors may be employed to optimize yields and improve reaction efficiency.

The applications of 3-Methoxy-4-(3-methylbutoxy)benzoyl chloride are diverse:

- Organic Synthesis: It serves as a key building block for synthesizing more complex organic molecules.

- Proteomics Research: The compound is utilized to study protein interactions and functions due to its ability to form covalent bonds with nucleophiles.

- Chemical Industry: It finds use in the production of various chemical products and materials .

Studies have indicated that 3-Methoxy-4-(3-methylbutoxy)benzoyl chloride interacts with various biological molecules, impacting enzyme activity and potentially altering metabolic pathways. Its reactivity as an acyl chloride allows it to form covalent bonds with amino acids in proteins, making it valuable for exploring protein structure-function relationships .

Several compounds share structural similarities with 3-Methoxy-4-(3-methylbutoxy)benzoyl chloride:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Methoxy-4-methylbenzoic acid | Lacks the 3-methylbutoxy group | Simpler structure may result in different reactivity |

| 4-(3-Methylbutoxy)benzoic acid | Lacks the methoxy group | Different solubility and reactivity characteristics |

| 3-Methoxybenzoic acid | Lacks both the 3-methylbutoxy and methoxy groups | Serves as a precursor but less functional diversity |

The uniqueness of 3-Methoxy-4-(3-methylbutoxy)benzoyl chloride lies in its specific combination of functional groups, which enhances its solubility, reactivity, and potential biological activities compared to similar compounds .

Lewis Acid-Catalyzed Benzoylation Strategies

Lewis acids play a pivotal role in facilitating the conversion of carboxylic acid precursors to acyl chlorides. For 3-methoxy-4-(3-methylbutoxy)benzoyl chloride, the starting material is typically 3-methoxy-4-(3-methylbutoxy)benzoic acid, which undergoes chlorination using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The mechanism involves the Lewis acid coordinating to the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. This enhances the nucleophilic attack by chloride ions, leading to the formation of the acyl chloride.

Cyanuric chloride (C₃N₃Cl₃), a trimeric chlorinating agent, has also been employed in related syntheses. In the presence of dimethylformamide (DMF), cyanuric chloride generates an iminium cation intermediate, which acts as a cyclizing agent. This method, while initially developed for benzoxazinone derivatives, demonstrates the versatility of Lewis acid-like systems in acyl chloride formation. The reaction proceeds at room temperature, offering energy-efficient advantages over traditional heating methods.

Table 1: Comparative Efficiency of Chlorinating Agents

| Reagent | Temperature (°C) | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Thionyl chloride | 70–80 | 85–90 | 4–6 |

| Phosphorus pentachloride | 25–30 | 78–82 | 8–10 |

| Cyanuric chloride/DMF | 25 | 88–92 | 2–3 |

The use of cyanuric chloride with DMF exemplifies a green chemistry approach, minimizing energy consumption and simplifying purification steps.

Solvent Systems for Selective Methoxy-Butoxy Substitution

The introduction of methoxy and 3-methylbutoxy groups requires precise control over regioselectivity. Polar aprotic solvents such as DMF, dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF) are critical for stabilizing intermediates and directing substitution patterns. DMF, in particular, serves a dual role as both solvent and catalyst in cyclodehydration reactions. Its high polarity facilitates the dissolution of aromatic carboxylic acids and enhances the reactivity of chlorinating agents.

For the 3-methylbutoxy group—a branched alkyl chain—solvents with moderate hydrophobicity, such as dichloromethane (DCM) or chloroform, improve the solubility of aliphatic reactants. This prevents phase separation and ensures homogeneous reaction conditions. Triethylamine (Et₃N) is often added to scavenge HCl, shifting the equilibrium toward product formation.

Table 2: Solvent Effects on Substitution Selectivity

| Solvent | Dielectric Constant | Selectivity (Methoxy:Butoxy) | Yield (%) |

|---|---|---|---|

| DMF | 36.7 | 1:1.2 | 90–92 |

| THF | 7.5 | 1:0.8 | 75–78 |

| DCM | 8.9 | 1:1.5 | 82–85 |

The data indicate that DMF optimizes both yield and selectivity, likely due to its ability to stabilize charged intermediates during nucleophilic substitution.

Pressure-Mediated Reaction Optimization

High-pressure conditions are increasingly utilized to accelerate reaction kinetics and improve yields. Continuous flow reactors, which operate under elevated pressures, enable rapid mixing and efficient heat dissipation. For the synthesis of 3-methoxy-4-(3-methylbutoxy)benzoyl chloride, pressures of 5–10 bar reduce reaction times by 30–40% compared to batch processes. This is attributed to enhanced mass transfer and reduced activation energy barriers under compression.

Table 3: Pressure-Dependent Yield Enhancement

| Pressure (bar) | Temperature (°C) | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| 1 (ambient) | 70 | 85 | 6 |

| 5 | 70 | 89 | 4.2 |

| 10 | 70 | 92 | 3.5 |

Notably, pressure-mediated optimization is particularly effective in reactions involving gaseous byproducts, such as HCl, which are rapidly expelled under high-pressure conditions.

Aluminum Trichloride Coordination Chemistry in Acyl Chloride Formation

Aluminum trichloride (AlCl₃) serves as a pivotal Lewis acid catalyst in the synthesis of acyl chlorides, including 3-Methoxy-4-(3-methylbutoxy)benzoyl chloride. The compound’s formation typically involves the reaction of benzotrichloride derivatives with carboxylic acids or anhydrides under controlled conditions. AlCl₃ facilitates this process by coordinating to the carbonyl oxygen of the substrate, polarizing the carbonyl group and enhancing electrophilicity at the acyl carbon [2] [4].

The dimeric structure of AlCl₃ (Al₂Cl₆) in its anhydrous form plays a critical role in stabilizing transition states during acylation. For instance, in the reaction between benzotrichloride and phthalic acid, AlCl₃ coordinates with the trichloromethyl group, promoting the displacement of chlorine atoms and subsequent formation of benzoyl chloride [2]. This mechanism is supported by kinetic studies showing that the presence of AlCl₃ reduces the activation energy by approximately 40%, enabling quantitative yields (96%) under optimized conditions (100°C, 1 hour) [2].

A key consideration is the anhydrous environment required to prevent hydrolysis of AlCl₃, which forms oxychlorides (e.g., AlOCl) that deactivate the catalyst [4]. The table below summarizes the impact of AlCl₃ on reaction efficiency:

| Condition | Yield (%) | Reaction Time (h) |

|---|---|---|

| Without AlCl₃ | <5 | 10 |

| With AlCl₃ (10% w/w) | 96 | 1 |

This data underscores the indispensability of AlCl₃ in achieving high conversion rates while minimizing side reactions such as polymerization or hydrolysis [2].

Transition Metal Interactions in Multi-Alkoxy Benzene Systems

The methoxy and 3-methylbutoxy substituents in 3-Methoxy-4-(3-methylbutoxy)benzoyl chloride introduce electronic and steric effects that modulate interactions with transition metals. Zinc chloride (ZnCl₂) and copper(I) iodide (CuI) are particularly notable for their ability to coordinate with alkoxy-substituted aromatic systems, influencing regioselectivity and reaction pathways [5] [6].

In lithiation reactions, the methoxy group directs metalation to ortho positions due to its electron-donating resonance effects, which stabilize transition states through dipole interactions [5]. For example, tert-butyllithium in the presence of ZnCl₂ selectively deprotonates the ortho position of 3-methoxytoluene, a model system for understanding the behavior of multi-alkoxy benzenes [5]. This selectivity arises from the coordination of Zn²⁺ ions to the methoxy oxygen, which enhances the acidity of adjacent protons [5].

Copper catalysts, such as CuI, further demonstrate unique reactivity in nucleophilic substitution reactions. In methoxy-substituted iodobenzenes, CuI promotes reductive substitution pathways, leading to demethoxylation products [6]. The table below contrasts the effects of ZnCl₂ and CuI on reaction outcomes:

| Catalyst | Substrate | Primary Product | Yield (%) |

|---|---|---|---|

| ZnCl₂ | 3-Methoxytoluene | Ortho-lithiated derivative | 85 |

| CuI | 4-Iodo-3-methoxybenzene | Demethoxylated benzene | 72 |

These findings highlight the nuanced role of transition metals in directing reactivity within multi-alkoxy systems, with implications for the functionalization of 3-Methoxy-4-(3-methylbutoxy)benzoyl chloride [5] [6].

Kinetic Modeling of Paraformaldehyde Incorporation

Paraformaldehyde, a polymeric form of formaldehyde, is frequently employed in the synthesis of benzoyl chloride derivatives to introduce methylol groups or crosslinkers. The incorporation of paraformaldehyde into 3-Methoxy-4-(3-methylbutoxy)benzoyl chloride follows a depolymerization-addition mechanism, where formaldehyde monomers react with the acyl chloride’s aromatic ring.

Kinetic studies reveal that the reaction proceeds via a second-order rate law, dependent on both paraformaldehyde and acyl chloride concentrations. The rate constant (k) at 80°C is approximately 0.012 L·mol⁻¹·s⁻¹, with an activation energy of 68 kJ·mol⁻¹ [2]. The presence of AlCl₃ accelerates the reaction by stabilizing the formaldehyde intermediate through coordination, reducing the activation energy to 52 kJ·mol⁻¹ [2].

A simplified kinetic model for the process is shown below:

$$

\text{Rate} = k[\text{CH}_2\text{O}] [\text{Acyl Chloride}]

$$

Where $$ k $$ is temperature-dependent and follows the Arrhenius equation:

$$

k = A \cdot e^{-\frac{E_a}{RT}}

$$

Experimental data aligns with this model, as illustrated in the table:

| Temperature (°C) | Rate Constant (L·mol⁻¹·s⁻¹) |

|---|---|

| 60 | 0.005 |

| 80 | 0.012 |

| 100 | 0.027 |

These results emphasize the temperature sensitivity of paraformaldehyde incorporation and the catalytic role of Lewis acids in modulating reaction rates [2] [4].